molecular formula C10H22O3 B1297167 Triethyl Orthobutyrate CAS No. 24964-76-9

Triethyl Orthobutyrate

Cat. No. B1297167
CAS RN: 24964-76-9
M. Wt: 190.28 g/mol
InChI Key: KOPMZTKUZCNGFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04197310

Procedure details

The general procedure of Example 11 is repeated but replacing the β-oxo-2-thiophenepropionitrile and triethyl orthoacetate employed in that example with equivalent amounts of 5-methyl-β-oxo-3-thiophenepropionitrile and triethyl orthobutyrate whereby there is obtained the title compound in equally good yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
5-methyl-β-oxo-3-thiophenepropionitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=[C:2](C1SC=CC=1)[CH2:3]C#N.[C:11]([O:19][CH2:20][CH3:21])([O:16][CH2:17][CH3:18])([O:13][CH2:14][CH3:15])[CH3:12].CC1SC=C(C(=O)CC#N)C=1>>[C:11]([O:13][CH2:14][CH3:15])([O:16][CH2:17][CH3:18])([O:19][CH2:20][CH3:21])[CH2:12][CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(CC#N)C=1SC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(OCC)(OCC)OCC
Step Three
Name
5-methyl-β-oxo-3-thiophenepropionitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=CS1)C(CC#N)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)(OCC)(OCC)OCC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.